Superior DNA Incorporation Efficiency vs. 14C-Thymidine in Prokaryotic Systems Lacking Thymidine Kinase
In Anacystis nidulans, a prokaryote lacking thymidine kinase and thymidine phosphorylase, [8-14C]deoxyadenosine at a minimally toxic concentration of 3 μg/mL was effectively incorporated into both plasmid and genomic DNA. By contrast, [2-14C]thymidine and [2-14C]thymine were incorporated inefficiently, even in the presence of deoxyguanosine [1]. This demonstrates a practical solution for DNA labeling in organisms with deficient pyrimidine salvage.
| Evidence Dimension | DNA incorporation efficiency (qualitative assessment) |
|---|---|
| Target Compound Data | Effective incorporation into plasmid and principal genomic DNA at 3 μg/mL |
| Comparator Or Baseline | [2-14C]thymidine and [2-14C]thymine |
| Quantified Difference | Inefficient incorporation for thymidine/thymine; effective for deoxyadenosine |
| Conditions | Anacystis nidulans intact cells; CsCl-ethidium bromide gradient analysis |
Why This Matters
This differentiation identifies 2'-deoxyadenosine-8-14C as the required tracer for DNA replication studies in organisms or cell lines with defective thymidine salvage, where thymidine-based labeling fails.
- [1] Restaino L, et al. Labeling the deoxyribonucleic acid of Anacystis nidulans. J Bacteriol. 1975;124(1):155-60. doi:10.1128/jb.124.1.155-160.1975 View Source
